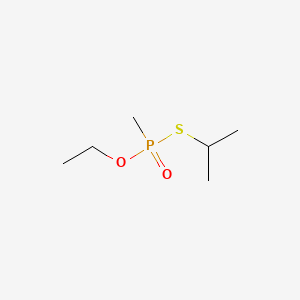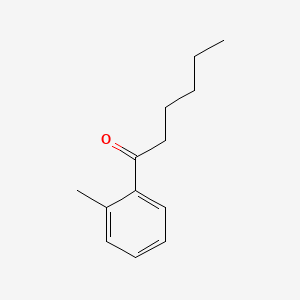![molecular formula C14H15N5O B14163119 N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14163119.png)
N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(1,2,4-triazol-1-yl)acetamide is a synthetic compound that belongs to the class of organic compounds known as triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a phenylbutenylidene group and a triazolylacetamide moiety, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(1,2,4-triazol-1-yl)acetamide typically involves a multi-step process:
Formation of the Phenylbutenylidene Intermediate: This step involves the reaction of 4-phenylbut-3-en-2-one with an appropriate amine under acidic or basic conditions to form the phenylbutenylidene intermediate.
Introduction of the Triazolylacetamide Moiety: The intermediate is then reacted with 1,2,4-triazole and acetic anhydride in the presence of a catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of phenylbutenylidene oxides.
Reduction: Formation of reduced triazolylacetamide derivatives.
Substitution: Formation of halogenated triazolylacetamide derivatives.
Scientific Research Applications
N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(1,2,4-triazol-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as luminescent or conductive materials.
Mechanism of Action
The mechanism of action of N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(1,2,4-triazol-1-yl)propanamide
- N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(1,2,4-triazol-1-yl)butanamide
Uniqueness
N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(1,2,4-triazol-1-yl)acetamide is unique due to its specific structural features, such as the phenylbutenylidene group and the triazolylacetamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H15N5O |
|---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]-2-(1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C14H15N5O/c1-12(7-8-13-5-3-2-4-6-13)17-18-14(20)9-19-11-15-10-16-19/h2-8,10-11H,9H2,1H3,(H,18,20)/b8-7+,17-12+ |
InChI Key |
SNZOOXVKWUNHJR-VGMCZUJFSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CN1C=NC=N1)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)CN1C=NC=N1)C=CC2=CC=CC=C2 |
solubility |
35.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol](/img/structure/B14163037.png)
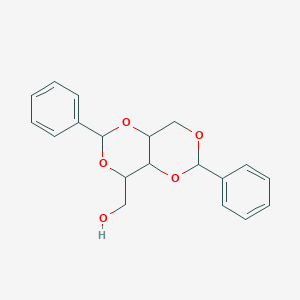
![3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione](/img/structure/B14163065.png)
![tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate;oxalic acid](/img/structure/B14163068.png)
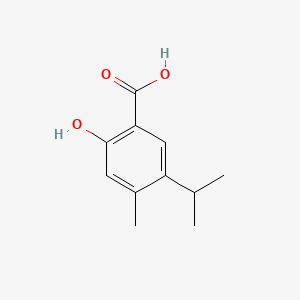
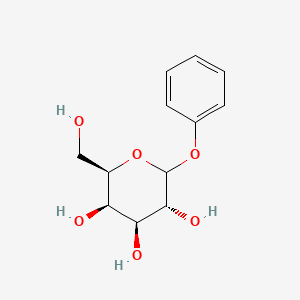
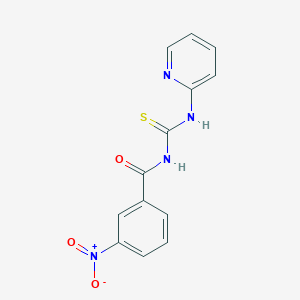
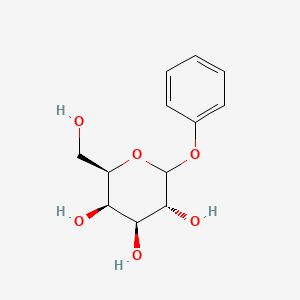
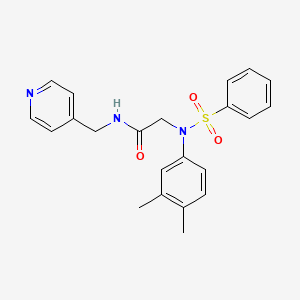

![Bis[2-(diphenylphosphoryl)ethyl]phosphinic acid](/img/structure/B14163097.png)
![17-(4-tert-butylphenyl)-N-(3,4-dichlorophenyl)-15-methyl-13-phenyl-1,8,11,13,14-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,8,10,12(16),14-heptaen-9-amine](/img/structure/B14163099.png)
